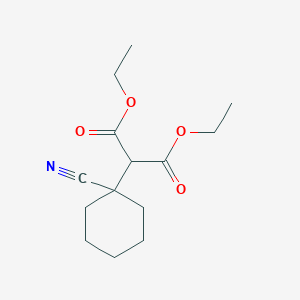
Diethyl (1-cyanocyclohexyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (1-cyanocyclohexyl)propanedioate is a chemical compound with the molecular formula C₁₄H₂₁NO₄. It is known for its unique structure, which includes a cyanocyclohexyl group attached to a propanedioate moiety. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl (1-cyanocyclohexyl)propanedioate can be synthesized through the alkylation of diethyl malonate with 1-cyanocyclohexyl bromide. The reaction typically involves the use of a strong base, such as sodium ethoxide, to deprotonate the diethyl malonate, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with 1-cyanocyclohexyl bromide to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (1-cyanocyclohexyl)propanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the α-position of the propanedioate moiety using alkyl halides and strong bases.
Hydrolysis: The ester groups in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol is commonly used as the base for alkylation reactions.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide can be used for hydrolysis.
Decarboxylation: Heating the compound in the presence of a suitable catalyst or under reflux conditions can induce decarboxylation.
Major Products Formed
Alkylation: Dialkylated malonic esters.
Hydrolysis: Corresponding carboxylic acids.
Decarboxylation: Substituted monocarboxylic acids.
Wissenschaftliche Forschungsanwendungen
Diethyl (1-cyanocyclohexyl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of substituted carboxylic acids and other derivatives.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Wirkmechanismus
The mechanism of action of diethyl (1-cyanocyclohexyl)propanedioate involves its reactivity as a nucleophile and its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in alkylation reactions, the enolate ion formed from diethyl malonate acts as a nucleophile, attacking electrophilic alkyl halides to form new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A precursor in the synthesis of diethyl (1-cyanocyclohexyl)propanedioate, known for its use in malonic ester synthesis.
Ethyl cyanoacetate: Another compound with a cyano group, used in similar synthetic applications.
Diethyl 2-cyano-3-phenylpropanoate: A structurally related compound with a phenyl group instead of a cyclohexyl group.
Uniqueness
This compound is unique due to the presence of both a cyanocyclohexyl group and a propanedioate moiety, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo multiple types of chemical reactions makes it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
diethyl 2-(1-cyanocyclohexyl)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-3-18-12(16)11(13(17)19-4-2)14(10-15)8-6-5-7-9-14/h11H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQLJKLQQYFQSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)C1(CCCCC1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448158 |
Source


|
| Record name | Diethyl (1-cyanocyclohexyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128262-20-4 |
Source


|
| Record name | Diethyl (1-cyanocyclohexyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[3-(4-Ethylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B159710.png)
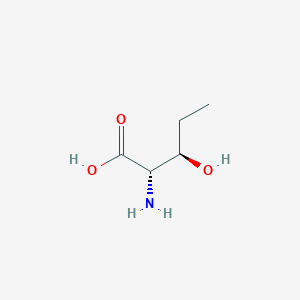

![[(2S,4R,5S,6R)-3,3,4-trihydroxy-6-(hydroxymethyl)-2-propoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] dihydrogen phosphate](/img/structure/B159718.png)
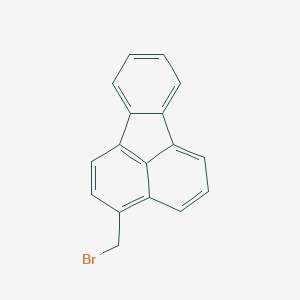
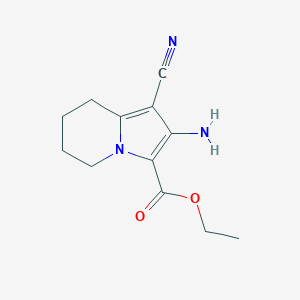
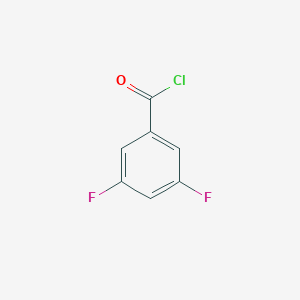
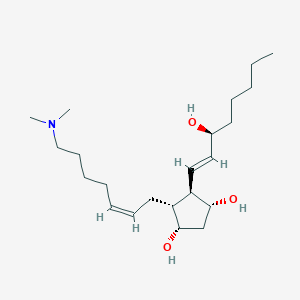
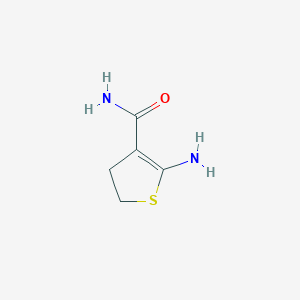
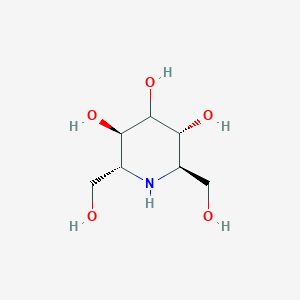

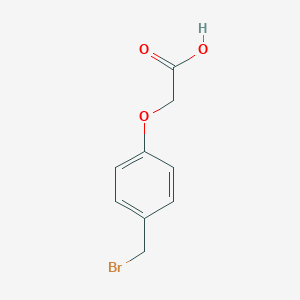
![(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone](/img/structure/B159745.png)
![7b-methyl-2aH-dioxeto[3,4-b][1]benzofuran](/img/structure/B159749.png)
